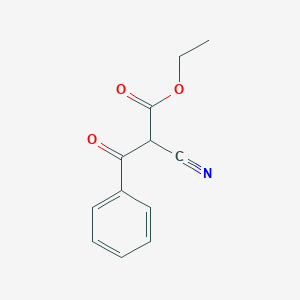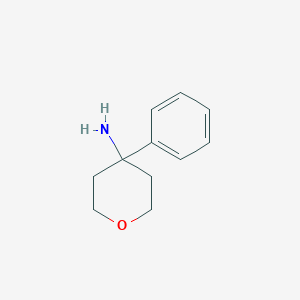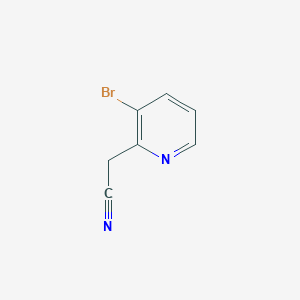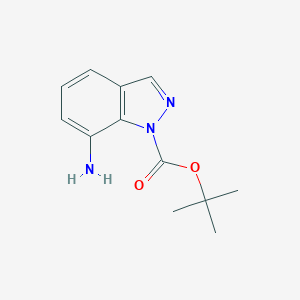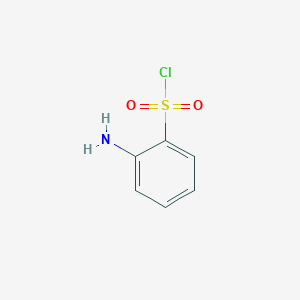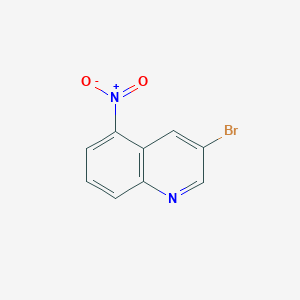![molecular formula C8H8BrNO2 B169987 [(4-Bromophenyl)amino]acetic acid CAS No. 13370-62-2](/img/structure/B169987.png)
[(4-Bromophenyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Bromophenyl)amino]acetic acid is a monocarboxylic acid . It is a growth inhibitory substance and causes the depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .
Synthesis Analysis
The synthesis of[(4-Bromophenyl)amino]acetic acid involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide . Another method involves condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide . Molecular Structure Analysis
The molecular formula of[(4-Bromophenyl)amino]acetic acid is C8H7BrO2 . The molecular weight is 215.04 g/mol . The InChI is 1S/C8H7BrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) . Chemical Reactions Analysis
[(4-Bromophenyl)amino]acetic acid reacts with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin . It also undergoes ketonic decarboxylation, using DCC and DMAP, to form bis(4-bromobenzyl) ketone . Physical And Chemical Properties Analysis
[(4-Bromophenyl)amino]acetic acid is a monocarboxylic acid . The molecular weight is 215.04 g/mol . The InChI is 1S/C8H7BrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) .
科学的研究の応用
Extraction of Nonylphenol Polyethoxy Carboxylates
Scientific Field
Summary of Application
[(4-Bromophenyl)amino]acetic acid is used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
Methods of Application
The exact method of application is not specified in the sources. However, it is likely that the compound is used in a solvent extraction process, where it helps to isolate the nonylphenol polyethoxy carboxylates from the sludge samples.
Results or Outcomes
The sources do not provide specific results or outcomes for this application. However, the use of [(4-Bromophenyl)amino]acetic acid in this context suggests that it may be effective in extracting nonylphenol polyethoxy carboxylates from environmental samples.
Growth Inhibitory Substance
Scientific Field
Summary of Application
[(4-Bromophenyl)amino]acetic acid is a growth inhibitory substance. It causes the depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .
Methods of Application
The compound is likely applied to the tobacco protoplasts in a controlled laboratory setting, although the exact method of application is not specified in the sources.
Results or Outcomes
The application of [(4-Bromophenyl)amino]acetic acid results in a depolarization effect on the transmembrane potential difference of the tobacco protoplasts. This suggests that the compound may have a significant impact on plant growth and development .
Synthesis of Felbinac
Scientific Field
Summary of Application
[(4-Bromophenyl)amino]acetic acid reacts with sodium tetraphenylborate to form felbinac . Felbinac is a non-steroidal anti-inflammatory drug (NSAID) used topically to reduce pain and inflammation.
Methods of Application
The compound is likely reacted with sodium tetraphenylborate in a controlled laboratory setting, although the exact method of application is not specified in the sources.
Results or Outcomes
The reaction results in the formation of felbinac, a potent NSAID. This suggests that [(4-Bromophenyl)amino]acetic acid may play a crucial role in the synthesis of certain pharmaceuticals .
Conjugation with Aspartic Acid
Scientific Field
Summary of Application
Plant protoplasts conjugate aspartic acid with [(4-Bromophenyl)amino]acetic acid to form 4-bromophenylacetyl-L-aspartic acid .
Methods of Application
The compound is likely applied to plant protoplasts in a controlled laboratory setting, although the exact method of application is not specified in the sources.
Results or Outcomes
The application of [(4-Bromophenyl)amino]acetic acid results in the formation of 4-bromophenylacetyl-L-aspartic acid. This suggests that the compound may have a significant impact on plant biochemistry .
Synthesis of Hydrazone Derivatives
Scientific Field
Summary of Application
[(4-Bromophenyl)amino]acetic acid can be used to synthesize a variety of hydrazone derivatives . These derivatives are formed by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .
Methods of Application
The exact method of application is not specified in the sources. However, it likely involves a series of organic reactions in a controlled laboratory setting.
Results or Outcomes
The synthesis results in the formation of a variety of hydrazone derivatives. At least 19 of these hydrazones are known . These compounds may have potential applications in various fields, including medicinal chemistry.
Antimicrobial and Antiproliferative Agents
Summary of Application
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which can be synthesized from [(4-Bromophenyl)amino]acetic acid, have been studied for their potential as antimicrobial and antiproliferative agents .
Methods of Application
The compound is likely synthesized and then tested in vitro for its antimicrobial activity against a variety of bacterial and fungal species, as well as its antiproliferative activity against cancer cell lines .
Results or Outcomes
Certain derivatives have shown promising antimicrobial activity, and some have also demonstrated significant antiproliferative activity against breast cancer cell lines . This suggests that [(4-Bromophenyl)amino]acetic acid could play a crucial role in the development of new antimicrobial and anticancer drugs.
Safety And Hazards
特性
IUPAC Name |
2-(4-bromoanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWAAAOJNYRFMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426052 |
Source


|
| Record name | DL-4-BROMOPHENYLGLYCINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromoanilino)acetic acid | |
CAS RN |
13370-62-2 |
Source


|
| Record name | DL-4-BROMOPHENYLGLYCINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

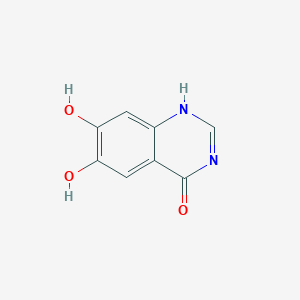
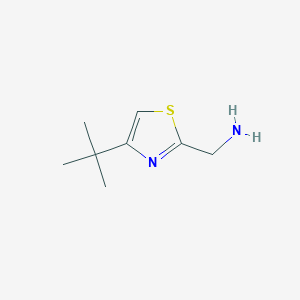
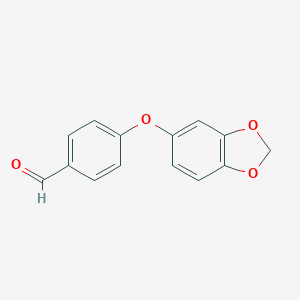
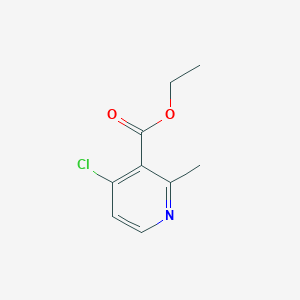
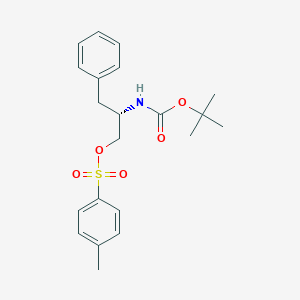
![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)
